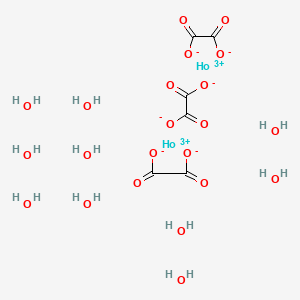

Holmium(3+);oxalate;decahydrate

Description

Historical Trajectories in Rare Earth Oxalate (B1200264) Coordination Chemistry

The coordination chemistry of rare earth oxalates is a field with a rich history, initially driven by the need for effective separation and purification of these chemically similar elements. Oxalic acid has long been recognized as a crucial precipitating agent in lanthanide technology due to the low solubility of the resulting oxalate salts. nih.govrsc.orgaalto.fi This insolubility provides a convenient and economical method for separating lanthanides from other metal ions and for their gravimetric determination. nih.govaalto.fi

The early stages of research, however, were marked by some ambiguity, particularly concerning the precise hydration states of these compounds. nih.gov For instance, initial studies in the late 19th and early 20th centuries reported varying numbers of water molecules for different lanthanide oxalates. It was through more advanced analytical techniques in the mid-20th century that the structures, including the decahydrate (B1171855) forms for lighter lanthanides, began to be determined with greater accuracy. nih.gov These foundational studies, while primarily focused on separation and basic characterization, laid the groundwork for a deeper understanding of the coordination environment of lanthanide ions with oxalate ligands. The oxalate ion (C₂O₄²⁻) acts as a versatile ligand, capable of forming chelate rings and bridging metal centers to create complex polymeric structures. nih.govresearchgate.net This understanding of their fundamental coordination behavior has been pivotal for their subsequent exploration in more advanced applications.

Current Scholarly Significance of Holmium(III) Coordination Compounds in Advanced Materials Science

Holmium, as a member of the lanthanide series, possesses unique electronic and magnetic properties that make its compounds highly valuable in advanced materials science. researchgate.net Holmium(III) ions are known for their characteristic sharp luminescent emissions and for having the highest magnetic moment of any naturally occurring element. researchgate.netamericanelements.com These intrinsic properties translate into a wide array of high-technology applications for holmium-containing materials.

Holmium(III) oxalate decahydrate serves as a key precursor for the synthesis of high-purity holmium oxide (Ho₂O₃) through thermal decomposition (calcination). americanelements.comwikipedia.org This oxide is then utilized in various advanced applications:

Solid-State Lasers: Holmium-doped yttrium aluminum garnet (Ho:YAG) lasers are prominent in medical and dental procedures due to their emission wavelength, which is strongly absorbed by water, allowing for precise tissue ablation with minimal collateral damage. chemicalbook.com

High-Strength Magnets: The exceptional magnetic properties of holmium are harnessed in the creation of powerful permanent magnets and as magnetic flux concentrators. americanelements.com

Glass and Ceramics: Holmium oxide is used as a coloring agent to impart yellow and red hues to specialty glasses and cubic zirconia. chemicalbook.com

Phosphors and Luminescent Materials: The distinct luminescent properties of holmium ions are exploited in the development of phosphors for various optical applications. chemicalbook.com

The utility of holmium oxalate as a precursor is tied to its ability to yield high-purity oxide upon heating, a critical requirement for optimizing the performance of these advanced materials. americanelements.com Recent research has also highlighted the potential of lanthanide oxalates themselves, not just as precursors, in areas like optical and magnetic materials. nih.govnih.gov

Foundational Research Hypotheses and Objectives for Investigations into Holmium(III) Oxalate Decahydrate

While historically viewed primarily as an intermediate for oxide production, recent discoveries have opened new avenues for the direct investigation of lanthanide oxalates. A 2025 study by Uríková et al. revealed that lanthanide oxalates, including those of the lighter lanthanides like holmium, possess a layered honeycomb structure. nih.govnih.gov Surprisingly, these studies demonstrated that these layered materials can be exfoliated into single or few-layered nanosheets, a property never before described for this class of compounds. nih.govnih.govacs.org This finding forms the basis for new research hypotheses for Holmium(III) oxalate decahydrate:

Hypothesis 1: The layered crystal structure of Holmium(III) oxalate decahydrate can be mechanically or chemically exfoliated to produce stable, two-dimensional (2D) nanosheets.

Objective: To develop and optimize exfoliation methods (e.g., liquid-phase exfoliation via sonication in solvents like ethanol) for producing high-quality Holmium(III) oxalate nanosheets.

Objective: To characterize the morphology, thickness, and structural integrity of the resulting nanosheets using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM).

Hypothesis 2: The 2D nanosheets of Holmium(III) oxalate decahydrate will exhibit unique optical and magnetic properties distinct from their bulk counterpart, suitable for applications in thin-film devices.

Objective: To investigate the photoluminescent and magnetic properties of the exfoliated nanosheets and compare them to the bulk crystalline material.

Objective: To explore the potential of these nanosheets as building blocks for the fabrication of thin films or for incorporation into polymer composites for optical or magnetic applications. nih.govacs.org

These research directions aim to transition Holmium(III) oxalate decahydrate from its traditional role as a simple precursor to a functional material in its own right, tapping into the burgeoning field of 2D materials.

Contextualization within the Broader Field of Lanthanide Chemistry

The properties and behavior of Holmium(III) oxalate decahydrate are best understood within the context of the lanthanide series. The chemistry of these elements is largely governed by the lanthanide contraction —the steady decrease in atomic and ionic radii with increasing atomic number across the series. cbseacademic.nic.in This contraction arises from the poor shielding of the nuclear charge by the 4f electrons.

This trend has several important consequences for the coordination chemistry of lanthanide oxalates:

Coordination Number and Structure: The decrease in ionic size across the lanthanide series often leads to a change in coordination number and crystal structure. For the oxalate hydrates, the lighter, larger lanthanides (from Lanthanum to Holmium) typically form decahydrates with a monoclinic crystal system (space group P2₁/c). nih.gov In contrast, the heavier, smaller lanthanides (from Erbium to Lutetium) tend to form hexahydrates with a different crystal structure. nih.gov

Solubility and Precipitation: The solubility of lanthanide oxalates is very low, a key factor in their use for separation. nih.gov There are subtle but systematic variations in solubility across the series, which can be exploited for fractional precipitation processes.

Thermal Decomposition: The temperatures at which the dehydration and subsequent decomposition to the oxide occur show a general trend across the lanthanide series, influenced by the strength of the metal-oxygen bonds. The thermal decomposition of Holmium(III) oxalate decahydrate proceeds through the formation of the dihydrate and then the anhydrous salt before yielding the final holmium oxide. wikipedia.org

Therefore, Holmium(III) oxalate decahydrate sits (B43327) at a transitional point in the lanthanide series where the decahydrate structure is still favored, but its properties are influenced by the significant contraction that has occurred up to this point in the series. Its study provides valuable data for understanding the systematic evolution of properties across this unique block of elements.

Detailed Research Findings

Chemical and Physical Properties of Holmium(III) Oxalate Decahydrate

Below is a table summarizing the key identifiers and properties of Holmium(III) oxalate decahydrate.

| Property | Value |

| Chemical Formula | Ho₂(C₂O₄)₃·10H₂O |

| IUPAC Name | Holmium(3+);oxalate;decahydrate |

| CAS Number | 28965-57-3 |

| Molecular Weight | 774.07 g/mol |

| Appearance | Yellowish or grayish-white crystalline powder |

| Solubility | Highly insoluble in water |

| Thermal Decomposition | Decomposes upon heating to form holmium(III) oxide (Ho₂O₃) |

Data sourced from multiple chemical suppliers and databases. americanelements.comchemicalbook.comguidechem.comaez.com.tr

Thermal Decomposition Pathway

The thermal decomposition of lanthanide oxalates is a multi-step process. For Holmium(III) oxalate decahydrate, the generally accepted pathway under an inert atmosphere is as follows:

Dehydration: The ten water molecules are lost in stages. The decahydrate first decomposes to a lower hydrate (B1144303), such as the dihydrate. wikipedia.org

Anhydrous Salt Formation: Further heating removes the remaining water molecules to form anhydrous holmium(III) oxalate, Ho₂(C₂O₄)₃. wikipedia.org

Decomposition to Oxide: The anhydrous oxalate then decomposes to form the final product, holmium(III) oxide (Ho₂O₃), releasing carbon monoxide and carbon dioxide gas. wikipedia.org

The precise temperatures for each stage can vary depending on factors like heating rate and atmosphere. scirp.orgresearchgate.netresearchgate.netrsc.orgscielo.br

Compound Nomenclature

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28965-57-3 |

|---|---|

Molecular Formula |

C6H20Ho2O22 |

Molecular Weight |

774.07 g/mol |

IUPAC Name |

holmium(3+);oxalate;decahydrate |

InChI |

InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 |

InChI Key |

OKKLEXNPKBZYQY-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ho+3].[Ho+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Holmium Iii Oxalate Decahydrate

Controlled Precipitation and Recrystallization Protocols

Controlled precipitation is a cornerstone technique for synthesizing high-purity crystalline holmium(III) oxalate (B1200264). This "bottom-up" approach involves the slow generation of a supersaturated solution, from which the desired compound nucleates and grows. A common method involves the reaction of a soluble holmium salt, such as holmium(III) nitrate (B79036), with oxalic acid or an oxalate salt. researchgate.net Due to the extremely low solubility of rare-earth oxalates in water, techniques that carefully control the rate of reaction are essential to prevent rapid, uncontrolled precipitation which results in amorphous or poorly defined products. researchgate.net

One effective method for achieving such control is the gel diffusion technique. researchgate.net In this approach, reactants diffuse slowly towards each other through a gel matrix, typically agar (B569324). This diffusion-limited process slows down the reaction rate, minimizing the chances of amorphous precipitation and promoting the growth of well-defined single crystals. researchgate.net

Influence of pH and Temperature on Nucleation and Crystal Growth

The nucleation and subsequent growth of holmium(III) oxalate crystals are critically influenced by the pH and temperature of the reaction medium. nih.govnih.gov Research on the growth of holmium oxalate heptahydrate (a closely related hydrate) using the gel diffusion method has identified optimal conditions for forming well-developed single crystals. An acidic environment is crucial; for instance, adjusting the initial pH of the gel-oxalic acid solution to a range of 1.5 to 2.0 was found to be ideal. researchgate.net This acidic pH helps to control the concentration of oxalate ions available for reaction.

Temperature also plays a significant role. While many precipitation reactions are performed at ambient temperature (e.g., 27 °C for gel diffusion), studies on other metal oxalates show that precipitation efficiency can be highly temperature-dependent, with optimal results often observed between 50-55 °C. researchgate.netmdpi.com Conversely, lower temperatures can be used to slow down precipitation kinetics even further. researchgate.net The interplay between pH, temperature, and reactant concentration dictates the level of supersaturation, which in turn governs the rate of nucleation and the ultimate size and quality of the crystals. researchgate.net

Solvent System Engineering for Morphological Control

The choice of solvent or reaction medium is a powerful tool for controlling the morphology (shape and size) of the resulting crystals. Given the poor solubility of holmium oxalate in both water and common organic solvents, specialized solvent systems are necessary. researchgate.net The use of an agar gel in the gel diffusion technique is a prime example of solvent system engineering. The gel acts as a viscous medium that restricts free convection and slows the diffusion of the holmium and oxalate ions, ensuring that crystal growth occurs at a slow and controlled rate. This leads to the formation of well-faceted, hexagonal-shaped single crystals. researchgate.net

The morphology can also be influenced by the presence of additives or modulators in the solvent system. For instance, in the co-precipitation of other metal oxalates, polymeric additives have been shown to modify the particle shape from elongated rods to cubes or platelets by selectively interacting with different crystallographic faces. researchgate.netiaea.org This highlights the potential for using capping agents or surfactants in the solvent system to direct the morphological outcome of holmium(III) oxalate precipitation.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal syntheses are versatile methods for producing highly crystalline materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures and pressures above ambient conditions. These elevated conditions increase the solubility of reactants and facilitate the formation of crystalline phases that may not be accessible at lower temperatures. nih.gov While direct reports on the hydrothermal synthesis of holmium(III) oxalate decahydrate (B1171855) are limited, extensive research on analogous systems, such as plutonium and uranium oxalates, demonstrates the efficacy of this approach for producing well-defined oxide precursors. nih.govresearchgate.net For instance, solvothermal methods using organic solvents like ethylene (B1197577) glycol have been successfully employed to create other nanostructured holmium compounds.

Optimization of Reaction Conditions for Phase Purity

Achieving a phase-pure product is a primary goal of synthesis, and in hydrothermal/solvothermal methods, this is accomplished by carefully optimizing reaction conditions. Key parameters include temperature, reaction time, pressure, and the initial pH of the precursor solution. nih.gov Studies on the hydrothermal conversion of actinide(IV) oxalates to their respective dioxides show that higher temperatures (e.g., 220–250 °C) can be advantageous, leading to improved stoichiometry and a reduction in unwanted phases or residual carbon content. nih.gov

The duration of the treatment is also critical. Kinetic studies show that the conversion from oxalate to oxide can occur within hours, but longer times may be needed to ensure complete reaction and improve the crystallinity and purity of the final product. researchgate.net The initial pH can also determine the shape, size, and even the crystalline phase of the particles formed. nih.gov

Templating Strategies for Controlled Architectures

Templating is a sophisticated strategy used to control the structure and morphology of materials on the nanoscale. A template acts as a structure-directing agent, around which the desired material forms. researchgate.net This can be achieved using "hard" templates, such as porous membranes (e.g., anodic aluminum oxide), or "soft" templates, like surfactant micelles or polymers. researchgate.net

In the context of holmium oxalate, templating can be used to create specific architectures, such as nanowires or nanorods. While specific examples for holmium oxalate are not prevalent, the general principle has been demonstrated for numerous materials. For instance, iron oxalate nanorods have been synthesized using a reverse micelle system which acts as a soft template. nih.gov Furthermore, different holmium oxalato complexes are known to form varied structures, such as 2-D honeycomb or 3-D frameworks, under hydrothermal conditions, suggesting that inherent structure-directing effects can be harnessed and potentially controlled through the use of specific templating agents.

Microemulsion, Reverse Micelle, and Colloidal Synthesis Techniques for Nanostructured Holmium(III) Oxalate Decahydrate

To produce nanostructured materials with controlled size and narrow size distribution, microemulsion-based techniques are particularly effective. A common approach is the use of a water-in-oil microemulsion, also known as a reverse micelle system. psu.edu Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by a layer of surfactant molecules. psu.edu These aqueous nanodroplets act as confined micro-reactors for the synthesis of nanoparticles.

The synthesis is typically achieved by preparing two separate microemulsion systems, one containing the holmium salt in its aqueous core and the other containing the oxalate precipitating agent. psu.edu When these two microemulsions are mixed, the nanodroplets continuously collide, coalesce, and exchange their contents. This mixing on the nanoscale initiates the precipitation reaction within the confined space of the micelles, leading to the formation of nanoparticles. psu.edu The size of the resulting nanoparticles is primarily controlled by the size of the aqueous droplets, which can be precisely tuned by adjusting the water-to-surfactant molar ratio. psu.edu This method has been successfully used to synthesize nanorods of iron oxalate and is directly applicable to other rare-earth oxalates. nih.gov

Gel Diffusion Techniques for Single Crystal Growth of Holmium(III) Oxalate Hydrates

The growth of high-quality single crystals of sparingly soluble salts like holmium(III) oxalate is challenging due to rapid precipitation, which often yields amorphous or polycrystalline powders. scirp.orgnih.gov Gel diffusion is a powerful technique that overcomes this limitation by slowing down the reaction rate, allowing for the controlled growth of well-defined crystals. scirp.orgias.ac.in This method involves the slow diffusion of reactant ions through a gel medium, where they meet and react to form crystals over an extended period, minimizing the chances of rapid precipitation. scirp.org

In a typical setup for growing holmium(III) oxalate hydrate (B1144303) crystals, a gel, such as agar or sodium metasilicate, is prepared and impregnated with one of the reactants, usually oxalic acid. scirp.orgias.ac.inresearchgate.net This gel is set in a glass tube, and an aqueous solution of the second reactant, holmium nitrate pentahydrate, is carefully poured on top. scirp.org The holmium (Ho³⁺) ions from the solution diffuse slowly through the narrow pores of the gel, eventually reacting with the oxalate ions (C₂O₄²⁻) present within the gel matrix. scirp.org This slow, controlled reaction leads to the formation of well-faceted single crystals within the gel over a period of several days to weeks at ambient temperature. scirp.org

Research has demonstrated the successful growth of holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) single crystals using an organic agar gel. scirp.orgresearchgate.net The resulting crystals exhibited a hexagonal morphology. scirp.orgresearchgate.netresearchgate.net The conditions for such growth can be systematically varied to optimize crystal size and quality, as detailed in the table below.

Table 1: Optimized Conditions for Single Crystal Growth of Holmium Oxalate Heptahydrate via Gel Diffusion

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Growth Medium | Agar gel (1% w/v) | Provides a matrix for slow diffusion. | scirp.org |

| Inner Reactant | Oxalic Acid (0.25 M - 1.0 M) | Incorporated into the gel. | scirp.org |

| Outer Reactant | Holmium Nitrate Pentahydrate (0.25 M - 1.0 M) | Poured over the set gel. | scirp.org |

| Temperature | Ambient (~27°C) | Facilitates slow crystal growth. | scirp.org |

| Growth Time | ~2 weeks | Allows for the formation of well-faceted hexagonal crystals. | scirp.org |

| Crystal System | Monoclinic | Determined by X-ray diffraction. | scirp.orgresearchgate.net |

| Space Group | P2₁/c | Determined by X-ray diffraction. | scirp.orgresearchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches for Lanthanide Oxalates

The synthesis of lanthanide oxalates, including holmium(III) oxalate, is increasingly guided by the principles of green chemistry, which aim to develop environmentally benign chemical processes. dntb.gov.uaresearchgate.net A key advantage in the sustainable synthesis of these compounds is their characteristic low solubility in water and the use of green solvents. nih.govacs.org This property facilitates their precipitation from aqueous solutions, minimizing the need for hazardous organic solvents and simplifying product recovery. acs.orgresearchgate.net

Sustainable approaches focus on several core principles:

Use of Greener Solvents: Water is the preferred solvent for dissolving the lanthanide salt precursors (e.g., holmium nitrate) and the oxalic acid precipitant, aligning with green chemistry's emphasis on avoiding volatile organic compounds. acs.org

Atom Economy: The precipitation reaction of lanthanide oxalates is inherently atom-efficient. The reaction between a lanthanide salt and oxalic acid directly yields the desired insoluble oxalate, with byproducts that are often simple salts.

Energy Efficiency: Many precipitation methods for lanthanide oxalates can be effectively carried out at ambient or slightly elevated temperatures (e.g., 60°C), reducing the energy consumption associated with the synthesis. researchgate.netresearchgate.net

Waste Prevention: The high precipitation efficiency of rare earth oxalates, often exceeding 96%, means that very little of the rare earth material is lost to the effluent, thereby preventing waste. researchgate.netresearchgate.net

Recent research has also explored homogeneous precipitation techniques as a sustainable route. For instance, the thermal decomposition of oxamic acid can slowly generate oxalate ions in situ. nih.govacs.org This method avoids the rapid supersaturation typical of direct mixing, leading to the formation of well-developed microcrystals under controlled conditions, which is a hallmark of an efficient and refined synthetic process. nih.gov

Precursor Speciation and Stoichiometric Control in Reaction Systems

Precise control over precursor speciation and stoichiometry is critical for the selective precipitation of high-purity holmium(III) oxalate. The primary reaction for the formation of holmium(III) oxalate is:

2Ho³⁺(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ho₂(C₂O₄)₃·10H₂O(s) + 6H⁺(aq)

Key factors influencing this process include pH and the molar ratio of the reactants.

pH Control: The speciation of oxalic acid in solution is highly dependent on pH. At low pH values (e.g., 1.5 to 2.0), oxalic acid (H₂C₂O₄) is the predominant species. This pH range is often recommended to maximize the recovery of rare earth elements while minimizing the precipitation of common contaminants like iron. mdpi.com As the reaction proceeds, H⁺ ions are generated, which can lower the pH and potentially affect precipitation efficiency. researchgate.net

Stoichiometric Control: The amount of oxalic acid used is a crucial parameter. While stoichiometric amounts are required for the reaction, a slight excess is often employed to drive the precipitation to completion due to the solubility product (Ksp) of the rare earth oxalate. mdpi.com However, a large excess of oxalic acid can be detrimental, leading to the co-precipitation of impurities, such as calcium oxalate, if present in the source liquor. researchgate.netresearchgate.net Research on recovering rare earth elements from spent magnets has shown that using oxalic acid in a 1.2 ratio to the stoichiometric amount can achieve high precipitation rates (e.g., 96.7%) without significant co-precipitation of iron. mdpi.com Increasing the ratio further (e.g., to 1.4) can lead to decreased product purity. mdpi.com

The optimal conditions for precipitation must be carefully determined, balancing high recovery yields with product purity. This often involves experimental validation to account for the presence of other non-REE contaminants that may also consume the oxalate precipitant. mdpi.com

Table 2: Key Parameters for Stoichiometric Control in Lanthanide Oxalate Precipitation

| Parameter | Significance | Recommended Conditions/Observations | Source |

|---|---|---|---|

| pH | Affects oxalic acid speciation and contaminant solubility. | A pH of ~1.5 to 2.0 is often optimal for selective REE precipitation. | mdpi.com |

| Oxalic Acid Dosage | Determines precipitation efficiency and purity. | Stoichiometric or slightly excess amounts (e.g., 1.2 times stoichiometry) are recommended. | researchgate.netmdpi.com |

| Temperature | Influences reaction kinetics and crystal quality. | Precipitation at 60°C can yield better results than at 20°C. | researchgate.net |

| Reaction Time | Ensures completion of the precipitation reaction. | A reaction time of more than 2 hours is recommended for optimal recovery. | mdpi.com |

Crystallographic and Structural Elucidation of Holmium Iii Oxalate Decahydrate

Powder X-ray Diffraction Characterization

Lattice Parameter Refinement via Rietveld Method

The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data. For Holmium(III) oxalate (B1200264) decahydrate (B1171855), this analysis would provide precise lattice parameters, including the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), as well as the unit cell volume. The refinement process would also yield information on atomic positions within the unit cell. However, no published studies presenting Rietveld refinement data specifically for Holmium(III) oxalate decahydrate could be located.

In a study on a related compound, Holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) , powder X-ray diffraction data indicated a monoclinic crystal system with the space group P21/c. researchgate.netscirp.org The reported cell parameters for the heptahydrate are:

a = 12.197 Å

b = 11.714 Å

c = 6.479 Å

α = 90°

β = 120.12°

γ = 90°

Volume = 799.6 ų researchgate.netscirp.org

It is important to note that these parameters are for the heptahydrate and would differ from those of the decahydrate due to the different number of water molecules in the crystal lattice.

Table 1: Lattice Parameters for Holmium Oxalate Heptahydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.197 |

| b (Å) | 11.714 |

| c (Å) | 6.479 |

| α (°) | 90 |

| β (°) | 120.12 |

| γ (°) | 90 |

This data pertains to the heptahydrate form, not the decahydrate. researchgate.netscirp.org

Determination of Crystallite Size and Microstrain via Peak Broadening Analysis

Analysis of the broadening of diffraction peaks is a standard method to determine the average crystallite size and the amount of microstrain within a crystalline material. Techniques such as the Scherrer method or Williamson-Hall analysis are commonly employed. This information is particularly valuable for understanding the properties of nanomaterials and materials subjected to mechanical stress. A search of scientific databases did not yield any studies that have performed and reported on crystallite size and microstrain analysis for Holmium(III) oxalate decahydrate.

Neutron Diffraction Investigations for Light Atom Localization and Magnetic Structure Probing

Neutron diffraction is an essential tool for accurately locating light atoms, such as hydrogen in water molecules, within a crystal structure, due to its sensitivity to the nucleus rather than the electron cloud. It is also the primary method for determining the magnetic structure of a material. For Holmium(III) oxalate decahydrate, neutron diffraction would be invaluable for precisely determining the positions of the hydrogen atoms in the ten water molecules of hydration and for investigating any potential magnetic ordering of the Holmium(III) ions at low temperatures. While there are numerous neutron diffraction studies on metallic holmium and its alloys, which have revealed complex magnetic structures, no such investigations have been published for Holmium(III) oxalate decahydrate. researchgate.netosti.govnih.gov

Electron Diffraction Techniques for Nanocrystalline Materials

For materials in nanocrystalline form, electron diffraction, often performed in a transmission electron microscope (TEM), is a powerful technique for structural characterization. Selected Area Electron Diffraction (SAED) or Nanobeam Diffraction (NBD) can provide information on the crystal structure and orientation of individual nanoparticles. No research articles detailing the synthesis and subsequent electron diffraction analysis of nanocrystalline Holmium(III) oxalate decahydrate were found during the literature search.

Spectroscopic Investigation and Interpretation of Holmium Iii Oxalate Decahydrate

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the structural arrangement of holmium(III) oxalate (B1200264) decahydrate (B1171855). These methods measure the vibrational energies of molecular bonds, offering detailed information on the oxalate ligands, water molecules, and the metal-ligand framework. nih.gov The principles of mutual exclusion in centrosymmetric molecules, where Raman active modes are IR inactive and vice versa, can be particularly informative for determining coordination symmetries. walisongo.ac.idillinois.edu

Assignment of Oxalate Ligand Vibrational Modes and Coordination Modes

The oxalate ion (C₂O₄²⁻) has a well-characterized vibrational spectrum that is sensitive to its coordination mode. When the oxalate anion coordinates to a metal ion like holmium(III), shifts in its fundamental vibrational frequencies occur, providing evidence of complex formation and indicating the nature of the coordination. The oxalate ligand can act as a bidentate or even a tetradentate bridging ligand. youtube.com

Key vibrational modes for the oxalate ligand include the symmetric and antisymmetric stretching of the C=O and C-C bonds, as well as O-C-O bending modes. The positions of these bands, particularly the antisymmetric C=O stretch (νₐₛ(C=O)) and the symmetric C=O stretch (νₛ(C=O)), are diagnostic of the coordination. For instance, a large separation between νₐₛ(C=O) and νₛ(C=O) is often indicative of a bidentate coordination mode. In many metal oxalates, the infrared and Raman spectra are mutually exclusive, suggesting a bidentate structure with an effective center of inversion. qut.edu.au

Below is a table of typical vibrational frequencies for the oxalate ligand in metal complexes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| Antisymmetric C=O Stretch (νₐₛ(C=O)) | 1600 - 1700 | IR, Raman |

| Symmetric C=O Stretch (νₛ(C=O)) | 1300 - 1490 | IR, Raman |

| C-C Stretch (ν(C-C)) | 880 - 920 | Raman |

| Symmetric O-C-O Bending (δₛ(O-C-O)) | ~800 - 870 | IR, Raman |

| O-C-O Bending and Ring Deformation Modes | 480 - 600 | IR, Raman |

Note: Specific frequencies can vary depending on the metal ion and crystal structure. Data compiled from multiple sources. nih.govqut.edu.aunih.govpsu.eduresearchgate.netresearchgate.net

Spectroscopic Identification of Coordinated and Lattice Water Molecules

Holmium(III) oxalate decahydrate contains two types of water molecules: those directly bonded to the holmium(III) ion (coordinated water) and those held within the crystal lattice by hydrogen bonds (lattice water). iaea.orgquora.com Vibrational spectroscopy can distinguish between these two types.

Coordinated water molecules are typically identified by the presence of librational modes (rocking, wagging, and twisting) in the 400-900 cm⁻¹ region of the IR spectrum. iaea.org These bands arise because the coordination to the metal center restricts the rotational freedom of the water molecule. Lattice water, having more freedom of movement, does not typically show such distinct librational bands in this region. iaea.org Furthermore, the O-H stretching and H-O-H bending modes of coordinated water often appear at different frequencies compared to lattice water due to the influence of the metal ion's electric field and variations in hydrogen bonding strength. researchgate.netmdpi.com

| Water Molecule Type | O-H Stretching (ν(O-H)) | H-O-H Bending (δ(HOH)) | Librational Modes |

| Coordinated Water | Shifted frequencies, often broader bands | ~1600-1630 cm⁻¹ | Present (e.g., rocking, wagging) in the 400-900 cm⁻¹ region. |

| Lattice Water | ~3200-3500 cm⁻¹, similar to liquid water | ~1640 cm⁻¹ | Generally absent or very weak. |

Note: The table presents general characteristics. Actual band positions can be complex due to extensive hydrogen bonding. iaea.orgresearchgate.netresearchgate.net

Analysis of Metal-Ligand Vibrations and Environmental Influences

The direct interaction between the holmium(III) ion and the oxygen atoms of the oxalate and water ligands gives rise to low-frequency vibrations. These metal-ligand (Ho-O) stretching and bending modes are typically observed in the far-infrared and Raman spectra, generally below 600 cm⁻¹. psu.edu For instance, in various metal oxalates, bands in the 100 to 300 cm⁻¹ range have been attributed to metal-oxygen stretching and bending vibrations. psu.edu The observation of these bands provides direct spectroscopic proof of the coordination of oxalate and water to the Ho(III) center.

The crystal lattice environment significantly influences the vibrational spectrum. Factors such as hydrogen bonding between water molecules and oxalate anions, as well as crystal packing forces, can cause bands to shift, split, or broaden. researchgate.net For example, the strength of hydrogen bonds affects the frequency of the O-H stretching vibrations, with stronger bonds typically causing a shift to lower wavenumbers. mdpi.com

Electronic Absorption and Luminescence Spectroscopy (UV-Vis-NIR)

Electronic spectroscopy provides information about the electronic energy levels of the holmium(III) ion and charge transfer interactions with the oxalate ligand.

f-f Electronic Transitions of the Holmium(III) Ion

The UV-Vis-NIR absorption spectrum of holmium(III) compounds is characterized by a series of sharp, narrow absorption bands. nih.gov These bands arise from electronic transitions within the 4f orbital shell of the Ho³⁺ ion (4f¹⁰ configuration). These f-f transitions are formally forbidden by the Laporte selection rule, which results in low molar absorptivity. nih.govresearchgate.net

The absorption spectrum of the Ho³⁺ ion features multiple peaks in the visible and near-infrared regions. nih.gov These correspond to excitations from the ⁵I₈ ground state to various excited states. Some of the most prominent transitions are considered "hypersensitive," meaning their intensity is highly sensitive to the chemical environment and coordination symmetry around the ion. researchgate.netnih.gov For holmium, the ⁵I₈ → ⁵G₆ transition around 450 nm is a well-known hypersensitive transition. researchgate.netnih.gov The analysis of these transitions can provide insights into the local symmetry of the Ho³⁺ ion in the oxalate complex.

The table below lists some of the characteristic absorption bands of the aqueous holmium(III) ion, which are expected to be present, with some shifts, in the spectrum of holmium(III) oxalate decahydrate.

| Transition from ⁵I₈ to Excited State | Approximate Wavelength (nm) | Spectral Region |

| ⁵I₇ | 1950 | Near-Infrared (NIR) |

| ⁵I₆ | 1150 | Near-Infrared (NIR) |

| ⁵I₅ | 890 | Near-Infrared (NIR) |

| ⁵F₅ | 640 | Visible |

| ⁵S₂, ⁵F₄ | 537 | Visible |

| ⁵F₃ | 485 | Visible |

| ⁵F₂, ³K₈ | 473 | Visible |

| ⁵G₆, ⁵F₁ | 450 | Visible |

| ⁵G₅ | 416 | Visible |

| ⁵G₄, ³H₆ | 361 | Ultraviolet (UV) |

Note: Wavelengths are approximate and can shift based on the ligand field. nih.govacs.orgnist.gov

Ligand-to-Metal Charge Transfer (LMCT) Band Characterization

In addition to the sharp f-f transitions, the ultraviolet spectrum of holmium(III) oxalate decahydrate is expected to show a broad, intense absorption band corresponding to a Ligand-to-Metal Charge Transfer (LMCT) transition. nih.govresearchgate.net This type of transition involves the transfer of an electron from a high-energy molecular orbital of the oxalate ligand to a vacant or partially filled 4f or 5d orbital of the Ho³⁺ ion.

LMCT bands are Laporte-allowed and are therefore much more intense than the forbidden f-f transitions. They typically occur at higher energies (shorter wavelengths), usually in the UV region below 300 nm for lanthanide oxalates. The energy of the LMCT band is related to the ease with which the ligand can be oxidized and the metal ion can be reduced. The presence of these low-energy LMCT states can sometimes influence the intensity of the f-f transitions through the mixing of electronic states. researchgate.net

Investigation of Luminescence Emission Spectra, Excitation Spectra, and Decay Kinetics

The luminescence properties of holmium(III) compounds are of significant interest due to the characteristic f-f electronic transitions of the Ho³⁺ ion. In holmium(III) oxalate decahydrate, the holmium ion is coordinated by oxalate ligands and water molecules, which influence its spectroscopic characteristics.

Luminescence Emission and Excitation Spectra

The emission spectrum of holmium(III) ions typically displays several sharp bands corresponding to transitions from excited states to the ⁵I₈ ground state. mdpi.com For instance, upon excitation, one can observe emission bands in the visible and near-infrared (NIR) regions. A prominent emission is often seen around 661 nm, which is attributed to the ⁵F₅ → ⁵I₈ transition. mdpi.com Other emissions can be observed which correspond to different electronic transitions. researchgate.net

The excitation spectrum is crucial for determining the most efficient wavelength to induce luminescence. For holmium(III) complexes, the excitation spectra often reveal a broad band corresponding to the π → π* transition of the organic ligands, in this case, the oxalate. mdpi.com This indicates an energy transfer process from the ligand to the holmium ion. Additionally, sharp peaks corresponding to direct f-f transitions of the Ho³⁺ ion can be identified. nih.gov For example, excitation peaks can be observed at various wavelengths which correspond to transitions from the ⁵I₈ ground state to higher energy levels such as ⁵G₅, ⁵F₁, ⁵G₆, ³K₈, ⁵F₂, and ⁵F₃. nih.gov

Decay Kinetics

A representative table of typical luminescence properties for a holmium(III) complex is presented below.

| Property | Wavelength (nm) | Transition |

| Excitation Peaks | ~367-380 | Ligand π → π* |

| 420 | ⁵I₈ → ⁵G₅ | |

| 450 | ⁵I₈ → ⁵F₁ + ⁵G₆ | |

| 470 | ⁵I₈ → ³K₈ | |

| 480 | ⁵I₈ → ⁵F₂ | |

| 490 | ⁵I₈ → ⁵F₃ | |

| Emission Peak | 661 | ⁵F₅ → ⁵I₈ |

| Decay Lifetime | ~11 µs | - |

| This table presents typical data for holmium(III) complexes and may not be specific to holmium(III) oxalate decahydrate. nih.gov |

Methodologies for Absolute Quantum Yield Determination

The absolute quantum yield (Φ) is a critical parameter that quantifies the efficiency of the luminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φ for solid-state samples like holmium(III) oxalate decahydrate often requires specialized techniques.

One common method involves the use of an integrating sphere. nih.gov The integrating sphere collects all the light emitted from the sample, regardless of direction. The measurement process typically involves two steps: first, the excitation beam is directed into the sphere without hitting the sample to measure the incident photon flux. Second, the excitation beam is directed onto the sample, and the total emitted luminescence is measured. By comparing the integrated intensity of the luminescence to the amount of light absorbed by the sample, the absolute quantum yield can be calculated.

For lanthanide oxalates, quantum yields can be significant. For instance, europium and terbium oxalate metal-organic frameworks have shown quantum yields as high as 53% and 40%, respectively. nih.govresearchgate.net These values are determined using the integrating sphere method. nih.gov

Another approach for determining quantum yields is the dual-beam thermal lens technique, which is particularly effective for solutions. researchgate.net This method measures the heat generated by non-radiative decay processes. By comparing the thermal lens signal of the sample to that of a standard with a known quantum yield, the absolute quantum yield of the sample can be determined. researchgate.net While this method is primarily for solutions, it highlights the importance of accounting for non-radiative pathways in quantum yield determination.

Chemical actinometry is another method that can be used to calibrate the detection system for absolute measurements. This involves using a chemical reaction with a well-known quantum yield to determine the absolute photon flux. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to investigate the elemental composition and chemical states of atoms in a material. wikipedia.orgpsu.edu

Surface Elemental Composition and Oxidation State Analysis

XPS is an ideal technique for determining the surface elemental composition of holmium(III) oxalate decahydrate. cardiff.ac.uk By irradiating the sample with X-rays, photoelectrons are ejected, and their kinetic energies are measured. psu.edu The binding energy of these electrons is characteristic of the element and its orbital. A survey scan can identify all the elements present on the surface, such as holmium, carbon, and oxygen.

The high-resolution spectra of the individual elements provide information about their oxidation states. For holmium, the Ho 4d region is often analyzed. thermofisher.com The binding energy of the Ho 4d electrons in Ho₂O₃ is around 161.7 eV. xpsdatabase.net In holmium(III) oxalate decahydrate, the holmium is in the +3 oxidation state, and its binding energy is expected to be in a similar range. The presence of water of hydration and oxalate ligands will influence the chemical environment and thus the exact binding energy.

AES, which is based on the Auger effect, can also be used for elemental analysis. wikipedia.org The kinetic energy of the Auger electrons is also element-specific. AES can be particularly useful for depth profiling, where layers of the material are removed by ion sputtering to analyze the composition as a function of depth. wikipedia.orgresearchgate.net

Chemical State Information and Binding Energy Shifts

The chemical environment of an atom influences the binding energies of its core electrons, leading to chemical shifts in the XPS spectrum. eag.com For holmium(III) oxalate decahydrate, the binding energies of the Ho, C, and O electrons will be shifted compared to their elemental forms.

The C 1s spectrum of the oxalate group is expected to show a peak at a higher binding energy compared to adventitious carbon, due to the electronegative oxygen atoms. eag.com The O 1s spectrum will likely show contributions from the oxalate ligands and the water of hydration.

The binding energy of the Ho 4d peak will be influenced by the coordination to the oxalate and water ligands. The electronegativity of the surrounding atoms affects the electron density around the holmium ion, causing a shift in the binding energy. eag.com An increase in the formal oxidation state or the number of electronegative atoms generally leads to an increase in binding energy. eag.com

The table below shows typical binding energies for holmium in different chemical states.

| Compound | Holmium Peak | Binding Energy (eV) |

| Ho metal | Ho 4d₅/₂ | 159.8 |

| Ho₂O₃ | Ho 4d₅/₂ | 161.7 |

| Ho₂(SO₄)₃ | Ho 4d₅/₂ | 162.8 |

| Data sourced from "The XPS Library Spectra-Base" with C (1s) BE = 285.0 eV for charge referencing. xpsdatabase.net |

AES can complement XPS by providing chemical state information through the analysis of Auger peak shapes and kinetic energy shifts.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Holmium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. universite-paris-saclay.frunmc.edu The Ho³⁺ ion, with its [Xe] 4f¹⁰ electron configuration, has unpaired electrons and is therefore paramagnetic, making it suitable for EPR studies. universite-paris-saclay.fr

Determination of Spin Hamiltonian Parameters

The EPR spectrum of a paramagnetic species can be described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, and hyperfine interactions. youtube.com For lanthanide ions like Ho³⁺, the spin-orbit coupling is significant, and the crystal field environment plays a crucial role in determining the magnetic properties.

The spin Hamiltonian parameters, such as the g-factors and hyperfine coupling constants, provide detailed information about the electronic structure and the local symmetry of the paramagnetic center. rsc.orgnih.gov The g-tensor reflects the interaction of the electron spin with the external magnetic field and is sensitive to the local environment of the Ho³⁺ ion. universite-paris-saclay.fr

Analysis of g-Anisotropy and Zero-Field Splitting

The paramagnetic nature of the Ho(III) ion is a central feature influencing its spectroscopic properties. In an external magnetic field, the degeneracy of the electron spin states is lifted, an effect described by the g-tensor. In a crystalline solid like Holmium(III) oxalate decahydrate, the local symmetry around the holmium ion is typically lower than cubic, leading to an orientation-dependent interaction with the magnetic field, known as g-anisotropy. This anisotropy provides valuable information about the electronic ground state and the symmetry of the coordination environment.

The investigation of g-anisotropy and zero-field splitting would involve fitting the experimental EPR spectra to a spin Hamiltonian. For a system with an effective spin S, the Hamiltonian would include terms for the electron Zeeman interaction and the zero-field splitting. The g-tensor components (gₓ, gᵧ, g₂) and the axial (D) and rhombic (E) zero-field splitting parameters would be extracted from this analysis. These parameters are highly sensitive to the local coordination geometry and the nature of the coordinating ligands (oxalate and water molecules).

Illustrative Data Table for g-Anisotropy and Zero-Field Splitting Parameters

| Parameter | Hypothetical Value | Description |

| gₓ | 2.1 | g-tensor component along the x-axis |

| gᵧ | 2.0 | g-tensor component along the y-axis |

| g₂ | 2.3 | g-tensor component along the z-axis |

| D | 0.5 cm⁻¹ | Axial zero-field splitting parameter |

| E | 0.1 cm⁻¹ | Rhombic zero-field splitting parameter |

Note: The values in the table are illustrative and represent typical ranges for lanthanide complexes. Actual experimental values for Holmium(III) oxalate decahydrate would require specific EPR measurements and analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local structure and dynamics in crystalline materials. nih.govcopernicus.org In the case of paramagnetic compounds like Holmium(III) oxalate decahydrate, the presence of the unpaired electrons of the Ho(III) ion introduces significant challenges and opportunities for ssNMR studies. acs.org The large magnetic moment of the holmium ion leads to substantial paramagnetic shifts and line broadening in the NMR spectra of nearby nuclei. acs.org However, these paramagnetic effects are also a source of rich structural information.

Recent studies on isostructural lanthanide oxalates have demonstrated that high-resolution solid-state NMR spectra can be obtained and analyzed to determine local magnetic susceptibility tensors. acs.org Such an approach for Holmium(III) oxalate decahydrate would provide detailed insights into the electronic structure and magnetic properties at the specific atomic sites.

Proton (¹H) solid-state NMR can be employed to investigate the different proton environments within Holmium(III) oxalate decahydrate. nih.govcopernicus.org The compound contains protons in the coordinated water molecules and the lattice water molecules. acs.org Due to the paramagnetic influence of the Ho(III) ion, these protons would exhibit significant paramagnetic shifts, and their resonances would be spread over a wide chemical shift range.

The magnitude of the paramagnetic shift is dependent on the distance and orientation of the proton with respect to the holmium ion. Therefore, distinct NMR signals would be expected for the non-equivalent proton sites. By analyzing the positions and line shapes of these signals, it is possible to gain information about the Ho-H distances and the local coordination of the water molecules. Advanced NMR techniques, such as those employing very fast magic-angle spinning, are often necessary to average out the strong dipolar interactions and obtain resolved spectra in paramagnetic solids. nih.govcopernicus.org

Illustrative ¹H Solid-State NMR Data

| Proton Environment | Hypothetical Chemical Shift (ppm) | Assignment |

| Coordinated Water (Site 1) | 50 | Protons of water molecules directly bonded to Ho(III) |

| Coordinated Water (Site 2) | 35 | Protons of crystallographically distinct coordinated water |

| Lattice Water | 10 | Protons of water molecules in the crystal lattice |

Note: The chemical shifts are illustrative and would be highly dependent on the specific crystal structure and the experimental conditions. The significant downfield shifts are characteristic of protons in close proximity to a paramagnetic lanthanide ion.

Solid-state NMR is also a valuable tool for studying dynamic processes in solids, such as the motion of water molecules. In Holmium(III) oxalate decahydrate, the water molecules may undergo reorientational motions or exchange between different sites. These dynamic processes affect the NMR lineshapes and relaxation times.

Thermal Decomposition Pathways and Kinetic Analysis of Holmium Iii Oxalate Decahydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis used to characterize the decomposition of Holmium(III) oxalate (B1200264) decahydrate (B1171855). TGA provides quantitative information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events, indicating whether a process is endothermic or exothermic. researchgate.net

When Holmium(III) oxalate decahydrate is subjected to a controlled heating program in an inert atmosphere, the resulting TGA curve typically displays distinct mass loss steps. Each step corresponds to a specific decomposition event. Concurrently, the DSC curve reveals the energetic nature of these transformations. The initial dehydration steps are endothermic, requiring energy to break the bonds holding the water molecules within the crystal lattice. In contrast, the decomposition of the anhydrous oxalate to the oxide can exhibit exothermic behavior, attributed to the complex solid-state rearrangement and gas evolution. rwth-aachen.deresearchgate.net

The thermal decomposition of Holmium(III) oxalate decahydrate proceeds through a well-defined sequence of reactions. The process is initiated by the removal of the ten molecules of water of hydration, which may occur in one or more overlapping steps, followed by the decomposition of the anhydrous holmium(III) oxalate into the final, stable holmium(III) oxide. wikipedia.org

The typical decomposition pathway can be summarized by the following reactions:

Dehydration: Ho₂(C₂O₄)₃·10H₂O(s) → Ho₂(C₂O₄)₃(s) + 10H₂O(g)

Anhydrous Oxalate Decomposition: Ho₂(C₂O₄)₃(s) → Ho₂O₃(s) + 3CO(g) + 3CO₂(g)

Based on thermogravimetric studies of analogous rare-earth oxalate hydrates, the decomposition events occur within specific temperature ranges, accompanied by a theoretical mass loss that can be calculated from the stoichiometry of the reactions. researchgate.netscirp.org

| Decomposition Step | Approximate Temperature Range (°C) | Reaction Product | Theoretical Mass Loss (%) | Thermal Event (DSC) |

|---|---|---|---|---|

| 1. Dehydration | ~50 - 250 | Anhydrous Holmium(III) oxalate (Ho₂(C₂O₄)₃) | 22.54% | Endothermic |

| 2. Decomposition | ~350 - 500 | Holmium(III) oxide (Ho₂O₃) | 33.05% | Exothermic |

To unequivocally identify the volatile products responsible for the mass losses observed in TGA, the instrument is often coupled with an Evolved Gas Analysis (EGA) system, such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. wikipedia.orgmt.comrigaku.com This hyphenated technique allows for the real-time identification of gaseous species as they are released from the sample during heating. unizg.hr

For Holmium(III) oxalate decahydrate, the EGA data are correlated directly with the TGA steps:

Step 1 (Dehydration): In the temperature range corresponding to the first mass loss, the MS will detect an ion current corresponding to the mass-to-charge ratio (m/z) of water (e.g., m/z = 18). Simultaneously, the FTIR spectrometer will register the characteristic vibrational-rotational absorption bands of gaseous H₂O.

Step 2 (Decomposition): As the anhydrous oxalate decomposes, the EGA system detects the evolution of carbon monoxide (CO, m/z = 28) and carbon dioxide (CO₂, m/z = 44). FTIR provides complementary confirmation by detecting the distinct absorption spectra for CO and CO₂. h-and-m-analytical.commdpi.com

This correlation provides definitive evidence for the proposed decomposition mechanism. eag.com

| Decomposition Step | Observed Mass Loss (TGA) | Evolved Gas Species (EGA-MS/FTIR) | Solid Residue |

|---|---|---|---|

| 1 | ~22.5% | Water (H₂O) | Ho₂(C₂O₄)₃ |

| 2 | ~33.1% | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Ho₂O₃ |

Advanced Kinetic Modeling of Solid-State Decomposition Processes

While TGA and DSC identify the temperature ranges and thermodynamics of decomposition, a kinetic analysis is required to understand the reaction rates and mechanisms. The study of solid-state reaction kinetics is complex due to factors like heat and mass transfer, particle size, and the formation of product interfaces. Advanced kinetic modeling, using data from non-isothermal TGA experiments conducted at multiple heating rates, provides insight into these complex processes. icm.edu.pl

Isoconversional methods, also known as model-free methods, are powerful tools for determining the effective activation energy (Ea) as a function of the extent of conversion (α). mdpi.com These methods analyze data from experiments at different heating rates (β) without assuming a particular reaction model (f(α)). This is a significant advantage, as the reaction mechanism can change during the course of a solid-state reaction. nih.gov

Kissinger Method: This method uses the peak decomposition temperature (Tp) from DTA or Differential Thermogravimetry (DTG) curves at various heating rates to calculate a single value for the activation energy. It is often used for a preliminary estimation but can be less accurate for complex, multi-step processes. nih.govunitn.it

Ozawa-Flynn-Wall (OFW) Method: The OFW method is an integral isoconversional method. It involves plotting the logarithm of the heating rate against the reciprocal of the temperature at a specific conversion level (α). The activation energy can be determined from the slope of these plots for various conversion values, providing an activation energy profile over the entire reaction. researchgate.net

Vyazovkin Method: This is considered one of the more accurate isoconversional methods. It is a non-linear isoconversional method that minimizes a function of temperature integrals to find the Ea value for each degree of conversion, providing a robust profile of how Ea changes as the reaction progresses.

A significant variation of Ea with α, as determined by these methods, is a strong indicator of a complex, multi-step reaction mechanism.

Once the activation energy profile is established using isoconversional methods, model-fitting methods can be employed to determine the most probable solid-state reaction mechanism. These methods involve fitting different mathematical models representing various physical processes (e.g., nucleation, geometrical contraction, diffusion) to the experimental data.

The general rate equation for a solid-state reaction is given by: dα/dt = A * exp(-Ea / RT) * f(α) where A is the pre-exponential factor, and f(α) is the reaction model.

By comparing the goodness-of-fit for various established models (such as Avrami-Erofeev for nucleation and growth, or contracting sphere/cylinder models), the one that best describes the experimental data can be identified. For metal oxalate decomposition, the Avrami-Erofeev model, which describes nucleation and subsequent growth of nuclei, is often found to be applicable. rsc.org

Through the application of isoconversional and model-fitting methods, a complete set of kinetic parameters can be derived. The activation energy (Ea) is determined as described above. The pre-exponential factor (A), also known as the frequency factor, is related to the frequency of collisions of reacting particles and is calculated once Ea and the reaction model f(α) are known. If the reaction follows a simple n-th order model, the reaction order (n) can also be determined.

These parameters (Ea, A, and the reaction model) collectively form the "kinetic triplet," which provides a comprehensive mathematical description of the decomposition process. While specific kinetic data for holmium(III) oxalate decahydrate is scarce, studies on analogous rare-earth oxalates provide representative values. researchgate.net

| Decomposition Step | Parameter | Typical Range of Values | Method of Determination |

|---|---|---|---|

| Dehydration | Activation Energy (Ea) | 70 - 90 kJ/mol | Isoconversional Methods (OFW, Vyazovkin) |

| Pre-exponential Factor (A) | 10⁶ - 10¹⁰ s⁻¹ | Model-Fitting Methods | |

| Reaction Model | Diffusion or Geometrical Contraction | Model-Fitting Methods | |

| Anhydrous Decomposition | Activation Energy (Ea) | 110 - 250 kJ/mol | Isoconversional Methods (OFW, Vyazovkin) |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹⁷ s⁻¹ | Model-Fitting Methods | |

| Reaction Model | Avrami-Erofeev (Nucleation and Growth) | Model-Fitting Methods |

In Situ High-Temperature X-ray Diffraction for Phase Transformation Monitoring

In situ high-temperature X-ray diffraction (HT-XRD) is a powerful analytical technique used to monitor the real-time crystallographic changes in a material as a function of temperature. This method is particularly valuable for studying the thermal decomposition of hydrated compounds like Holmium(III) oxalate decahydrate, as it allows for the direct identification of intermediate phases, the determination of transformation temperatures, and the characterization of the final products under controlled atmospheric conditions.

The process involves placing a sample of Holmium(III) oxalate decahydrate in a high-temperature chamber mounted on an X-ray diffractometer. The sample is then heated according to a specified temperature program, and XRD patterns are collected at regular intervals. Each pattern provides a snapshot of the crystalline phases present at a specific temperature.

As the temperature increases, the thermal decomposition of Holmium(III) oxalate decahydrate proceeds through several distinct stages, each marked by a change in the crystal structure which is directly observable in the XRD patterns. The expected transformations include:

Dehydration: The initial heating stage involves the loss of water molecules. The decahydrate, Ho₂(C₂O₄)₃·10H₂O, is expected to transform into lower hydrates (such as a hexahydrate or dihydrate) before becoming the anhydrous Holmium(III) oxalate, Ho₂(C₂O₄)₃. Each dehydration step represents a distinct phase change, which would be identified by a shift in the diffraction peaks or the appearance of a new diffraction pattern corresponding to the new crystal structure of the lower hydrate (B1144303).

Decomposition of Anhydrous Oxalate: Upon further heating, the anhydrous Holmium(III) oxalate decomposes. The oxalate anions break down, leading to the formation of intermediate species, potentially an oxycarbonate, before the final transformation into the stable oxide.

Formation of Holmium(III) Oxide: The final product of the thermal decomposition is Holmium(III) oxide (Ho₂O₃). The in-situ HT-XRD technique can track the emergence of the characteristic diffraction peaks of Ho₂O₃ and monitor its crystallization process at high temperatures. Research on related holmium oxalate hydrates, such as the heptahydrate, confirms that the decomposition in a nitrogen atmosphere ultimately yields Holmium(III) oxide at temperatures around 600°C. scirp.org

The data generated from an in-situ HT-XRD experiment can be effectively summarized in a table, tracking the evolution of the crystalline phases with temperature.

Table 1: Representative Data from In Situ High-Temperature XRD Analysis of Holmium(III) Oxalate Decomposition

This table is an illustrative example of the data typically obtained from an in-situ HT-XRD experiment for a rare earth oxalate. The specific transition temperatures and lattice parameters for Holmium(III) oxalate decahydrate would require experimental verification.

| Temperature (°C) | Identified Crystalline Phase(s) | Crystal System | Lattice Parameters (Illustrative) | Unit Cell Volume (ų) |

| 25 | Ho₂(C₂O₄)₃·10H₂O | Monoclinic | a=11.3, b=9.6, c=10.4, β=114° | ~1020 |

| 150 | Ho₂(C₂O₄)₃·nH₂O (Lower Hydrate) | Monoclinic | Parameters shift due to water loss | Decreases |

| 300 | Ho₂(C₂O₄)₃ (Anhydrous) | Orthorhombic | New pattern appears | Changes significantly |

| 450 | Amorphous/Intermediate Phase | Amorphous | Loss of sharp diffraction peaks | N/A |

| 600 | Ho₂O₃ (Holmium Oxide) | Cubic | a=10.61 | ~1194 |

Theoretical and Computational Chemistry Approaches to Holmium Iii Oxalate Decahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a crystalline solid like Holmium(III) oxalate (B1200264) decahydrate (B1171855), DFT can provide fundamental insights into its chemical nature. Lighter lanthanide oxalates, including the holmium variant, are known to crystallize as decahydrates in a monoclinic system with a P21/c space group. nih.govosti.gov This known crystal structure would serve as the foundational input for DFT calculations.

Electronic Structure, Bonding Character, and Charge Distribution Analysis

DFT calculations can elucidate the electronic structure, offering a detailed picture of how electrons are distributed among the atoms and in various energy levels. This analysis is crucial for understanding the nature of the chemical bonds within the compound.

Electronic Structure: Calculations would reveal the density of states (DOS) and band structure, indicating whether the material is an insulator, semiconductor, or metal. For a hydrated salt like Holmium(III) oxalate decahydrate, an insulating character is expected.

Bonding Character: The interactions between the holmium ion (Ho³⁺), the oxalate ligands (C₂O₄²⁻), and the water molecules of hydration can be characterized. This would involve analyzing the electron density distribution to determine the degree of covalent and ionic character in the Ho-O bonds, both with the oxalate oxygen atoms and the water oxygen atoms.

Charge Distribution: Methods such as Mulliken or Hirshfeld population analysis can be used to assign partial charges to each atom in the crystal lattice. mdpi.com This provides a quantitative measure of the charge transfer between the holmium cation, the oxalate anions, and the polar water molecules, confirming the ionic nature of the interactions. mdpi.com

Table 1: Hypothetical DFT-Calculated Atomic Charges for Key Atoms in Holmium(III) Oxalate Decahydrate (Note: This table is illustrative and not based on published experimental or computational data for this specific compound.)

| Atom | Hypothetical Mulliken Charge (e) | Hypothetical Hirshfeld Charge (e) |

| Holmium (Ho) | +2.85 | +1.95 |

| Oxygen (oxalate) | -0.75 | -0.40 |

| Oxygen (water) | -0.85 | -0.45 |

| Carbon (oxalate) | +0.60 | +0.25 |

| Hydrogen (water) | +0.45 | +0.20 |

Geometry Optimization and Prediction of Vibrational Frequencies

A primary application of DFT is the determination of the most stable geometric arrangement of atoms in a crystal.

Geometry Optimization: Starting with the experimentally determined crystal structure, DFT calculations can be used to relax the atomic positions and unit cell parameters to find the minimum energy configuration. nih.gov This process refines the structure by minimizing the forces on the atoms.

Prediction of Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the crystal lattice (phonons) can be calculated. nih.gov These frequencies correspond to the stretching and bending modes of the chemical bonds. The calculated vibrational spectrum can be compared with experimental techniques like Infrared (IR) and Raman spectroscopy to validate the computational model. The frequencies would show distinct bands corresponding to the vibrations of the oxalate ligands, the coordinated water molecules, and the Ho-O bonds.

Calculation of Spectroscopic Parameters

DFT can also be used to predict various spectroscopic parameters, which are essential for interpreting experimental spectra. This includes the calculation of chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy and the simulation of X-ray absorption spectra. Such calculations provide a direct link between the electronic structure and the experimental observations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the dynamic properties of materials, such as thermal stability and the movement of molecules within a crystal.

Investigation of Thermal Stability and Phase Transition Mechanisms

MD simulations can model the behavior of Holmium(III) oxalate decahydrate as a function of temperature. By gradually increasing the temperature in the simulation, one can observe the processes of dehydration and thermal decomposition at the molecular level.

Thermal Stability: Simulations can determine the temperature ranges at which the crystal structure remains stable and at which the dehydration process begins. This is consistent with experimental thermal analysis studies which show that hydrated lanthanide oxalates lose water molecules in distinct steps upon heating. researchgate.netosti.govresearchgate.net

Phase Transition Mechanisms: MD can provide insights into the atomistic pathways of phase transitions, such as the transformation from the decahydrate to lower hydrates or the anhydrous form. The simulations would show how the loss of water molecules affects the crystal lattice and leads to structural rearrangements.

Table 2: Illustrative MD Simulation Parameters for Studying Thermal Stability (Note: This table presents typical parameters for such a simulation and is not from a specific study on this compound.)

| Parameter | Value |

| Simulation Software | GROMACS / LAMMPS |

| Force Field | A suitable force field for lanthanides and organic molecules |

| System Size | 8x8x8 unit cells |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature Range | 300 K - 800 K |

| Heating Rate | 10 K/ns |

| Simulation Time | 100 ns |

Understanding Ligand Dynamics and Water Mobility within the Crystal Lattice

MD simulations are ideal for studying the dynamic behavior of the oxalate ligands and the water molecules within the crystal structure at operational temperatures.

Ligand Dynamics: The simulations can reveal the vibrational and rotational motions of the oxalate ions. This includes understanding how these motions are coupled to the holmium ions and the surrounding water molecules.

Water Mobility: A key aspect of hydrated crystals is the mobility of the water molecules. MD can distinguish between the dynamics of water molecules directly coordinated to the holmium ion and those that are lattice water (residing in the crystal pores). The simulations can calculate diffusion coefficients for the water molecules, providing a measure of their mobility and the pathways they take as they move through the crystal lattice prior to and during dehydration.

Ab Initio and Semi-Empirical Quantum Chemical Methods for Electronic and Optical Behavior

The electronic and optical properties of Holmium(III) oxalate decahydrate are governed by the behavior of the electrons, particularly the 4f electrons of the Ho³⁺ ion and those involved in the bonding with the oxalate and water ligands. Quantum chemical methods offer a pathway to model these properties from first principles (ab initio) or with some level of empirical parameterization (semi-empirical).

Ab Initio Methods

Ab initio calculations, which are based on the fundamental laws of quantum mechanics without experimental input, can provide a detailed description of the electronic structure. For a compound like Holmium(III) oxalate decahydrate, methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods could be employed. These calculations would typically start with the known crystal structure to model the ground state electronic configuration, the nature of the chemical bonds, and the distribution of electron density.

A primary focus of ab initio studies on lanthanide complexes is to understand the interplay between the localized 4f orbitals of the lanthanide ion and the orbitals of the surrounding ligands. In the case of Holmium(III) oxalate decahydrate, the oxalate and water ligands create a specific crystal field that influences the electronic states of the Ho³⁺ ion. Ab initio calculations can elucidate the degree of covalent character in the Ho-O bonds, which, while predominantly ionic, can have a subtle but significant impact on the electronic and optical properties.

The optical behavior, specifically the absorption and emission spectra, arises from electronic transitions within the 4f shell of the holmium ion. While these f-f transitions are parity-forbidden by Laporte's rule, they gain intensity through vibronic coupling or the mixing of opposite-parity orbitals (e.g., 4f and 5d) due to the non-centrosymmetric nature of the ligand field. Ab initio methods can, in principle, calculate the energies of the excited states and the probabilities of these transitions, providing a theoretical basis for interpreting experimental spectra.

Semi-Empirical Methods

Semi-empirical methods offer a computationally less intensive alternative to ab initio calculations by incorporating some experimentally derived parameters. For lanthanide complexes, methods like the sparkle/PM3 model have been developed to predict the geometries and energetics of the ground state with reasonable accuracy. acs.org These methods treat the lanthanide ion as a +3 core, with the 4f electrons considered part of this core, which simplifies the calculation but makes them unsuitable for directly probing the f-f electronic transitions that dominate the optical spectra of holmium compounds.

However, semi-empirical approaches can be valuable for studying larger systems or for performing molecular dynamics simulations to understand the structural and dynamic properties of the hydrated crystal. They can also be used in conjunction with other theoretical models, such as Judd-Ofelt theory, to provide insights into the optical properties. wikipedia.orgloms.czresearchgate.netuab.edu

Interactive Data Table: Comparison of Theoretical Approaches

| Method Type | Method Name | Strengths | Limitations for Holmium(III) Oxalate Decahydrate |

| Ab Initio | Density Functional Theory (DFT) | Good for ground state properties, electron density, and bonding analysis. | Can be computationally expensive; standard functionals may not accurately describe the strongly correlated 4f electrons. |

| Ab Initio | Post-Hartree-Fock (e.g., CASSCF/CASPT2) | Highly accurate for electronic structure and excited states. | Very computationally demanding, often limited to smaller model systems. |

| Semi-Empirical | Sparkle/PM3 | Fast and efficient for geometry optimization of large complexes. | Does not explicitly treat 4f electrons, so cannot directly predict f-f spectra. |

Ligand Field Theory and Crystal Field Parameterization for Holmium(III) Ion

Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are essential for understanding the electronic structure of the Ho³⁺ ion within the crystalline environment of Holmium(III) oxalate decahydrate. wikipedia.org These theories focus on the effect of the surrounding ligands (oxalate and water) on the otherwise degenerate 4f orbitals of the free holmium ion.

The crystal structure reveals that each Ho³⁺ ion is coordinated by oxygen atoms from both the oxalate groups and water molecules. This arrangement creates a ligand field of a specific symmetry (a subgroup of the monoclinic P2₁/c space group) that lifts the degeneracy of the 4f orbitals. The splitting of the 4f electronic states by this ligand field gives rise to the characteristic sharp absorption and emission lines observed in the spectra of holmium compounds.

The Hamiltonian for the Ho³⁺ ion in the crystal can be expressed as:

H = H_free-ion + V_CF

where H_free-ion describes the free ion, including electron-electron repulsion and spin-orbit coupling, and V_CF represents the crystal field potential. The crystal field potential can be expanded in terms of a set of crystal field parameters (CFPs), Bkq, which are determined by the geometry and electronic nature of the coordinating ligands.

For a system with low symmetry, such as the Ho³⁺ site in this monoclinic crystal, a relatively large number of CFPs are required for a complete description. The determination of these parameters is typically achieved by fitting the calculated energy levels to the experimentally observed Stark levels from high-resolution optical spectroscopy.

Interactive Data Table: Representative Crystal Field Parameters for Ho³⁺ in Different Hosts

| Host Crystal | Symmetry | B²₀ (cm⁻¹) | B⁴₀ (cm⁻¹) | B⁶₀ (cm⁻¹) | RMS Deviation (cm⁻¹) |

| HoCl₃·6H₂O | C₂ | - | - | - | 8.8 |

| NaBi(WO₄)₂ | S₄ | - | - | - | 8.8 |

| NaBi(MoO₄)₂ | S₄ | - | - | - | 7.3 |

Note: Specific Bkq* values are numerous for low symmetry and are not listed for brevity. The table serves to illustrate the typical quality of fit achieved in crystal field analyses of holmium-containing crystals.*

The analysis of the crystal field parameters, once determined, provides valuable insights into the electronic structure. For instance, the relative magnitudes of the parameters can be related to the geometric arrangement of the ligands and the nature of the Ho-ligand bonding. This information is critical for understanding the magnetic anisotropy of the material and for a detailed interpretation of its optical properties, including the prediction of laser channels and luminescent behavior.

Applications and Functional Materials Derived from Holmium Iii Oxalate Decahydrate

Precursors for Advanced Holmium Oxide (Ho₂O₃) Ceramics and Nanomaterials